2,3-Dihydro-3alpha-methoxynimbolide
Description
Overview of Biologically Active Natural Products
Biologically active natural products are compounds derived from sources such as plants, animals, and microorganisms that elicit a pharmacological or toxicological effect in other living organisms. foodandnutritionresearch.net These molecules are typically secondary metabolites, meaning they are not essential for the basic survival of the organism but often play crucial roles in defense, communication, and adaptation. The search for new bioactive natural products is a continuous endeavor, driven by the need for novel therapeutic agents to combat a wide range of human diseases. foodandnutritionresearch.netchemrxiv.org The immense chemical diversity of natural products, honed through millions of years of evolution, provides a unique starting point for the development of new drugs with novel mechanisms of action. nih.gov
Significance of Limonoids in Phytochemistry and Chemical Biology
Among the myriad classes of natural products, limonoids stand out as a significant group of highly oxygenated and structurally complex tetranortriterpenoids. nih.govfoodandnutritionresearch.net The term "limonoid" originates from limonin, the first identified bitter principle in citrus seeds, discovered in 1841. nih.gov The study of limonoids is a vibrant area of phytochemistry and chemical biology due to their wide array of potent biological activities, including anticancer, anti-inflammatory, antimalarial, and insect antifeedant properties. nih.gov
Structural Classification of Limonoids
The basic framework of a limonoid consists of a 4,4,8-trimethyl-17-furanylsteroidal skeleton. google.com This fundamental structure is derived from a triterpenoid (B12794562) precursor, typically euphol (B7945317) or tirucallol, through a series of oxidative modifications and rearrangements, including the loss of four carbon atoms from the side chain to form the characteristic furan (B31954) ring. dovepress.com The remarkable structural diversity of limonoids arises from further modifications to this basic skeleton, leading to the classification of limonoids into various groups based on their carbon framework. These classifications include, but are not limited to, ring-intact limonoids and various seco-ring limonoids where one or more of the rings have been cleaved. dovepress.commedcraveonline.com
Distribution of Limonoids in Plant Families: Meliaceae and Rutaceae
Limonoids are predominantly found in plants belonging to the Meliaceae (mahogany family) and Rutaceae (citrus family) families. nih.govfoodandnutritionresearch.netnih.gov In the Meliaceae family, which comprises about 50 genera and over 1,400 species, limonoids are abundant and contribute significantly to the biological properties of these plants. google.com Notable genera within this family that are rich in limonoids include Azadirachta, Melia, Khaya, and Swietenia. dovepress.comnih.govchemfaces.com The Rutaceae family is another major source of limonoids, with citrus fruits being a well-known example. nih.gov The presence of these compounds in these plant families is often associated with their defense mechanisms against herbivores and pathogens. nih.gov
Contextualization of 2,3-Dihydro-3alpha-methoxynimbolide within Limonoid Research
This compound is a specific limonoid that has been isolated from Azadirachta indica, commonly known as the neem tree, a member of the Meliaceae family. It is structurally related to the more extensively studied nimbolide (B1678885), a potent anticancer and anti-inflammatory limonoid also found in neem.
The structural distinction of this compound lies in the saturation of the C2-C3 double bond and the presence of a methoxy (B1213986) group at the alpha position of C3, as compared to nimbolide. These modifications place it within the broader research context of structure-activity relationship (SAR) studies of nimbolide and its derivatives. The exploration of such analogues is driven by the quest to develop new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. While research on this compound itself is not as extensive as that on nimbolide, its existence and evaluation for biological activity contribute to the understanding of how subtle structural changes can influence the therapeutic potential of this important class of natural products.
Detailed Research Findings
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1607828-35-2 |
| Molecular Formula | C28H34O8 |
| Molecular Weight | 498.57 g/mol |
| Source | Azadirachta indica |
Data sourced from publicly available chemical databases.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(1R,2S,4R,6R,9R,10S,11R,14R,15S,18R)-6-(furan-3-yl)-14-methoxy-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-13-15(14-7-8-34-12-14)9-16-21(13)27(3)17(10-20(30)33-6)26(2)18(29)11-19(32-5)28(4)23(26)22(24(27)35-16)36-25(28)31/h7-8,12,15-17,19,22-24H,9-11H2,1-6H3/t15-,16-,17-,19-,22-,23-,24-,26+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAUBFPFAPQMD-LPLKPKLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C(CC5=O)OC)C)C)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC(=O)[C@@]6([C@@H](CC5=O)OC)C)C)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Phytochemical Isolation and Characterization of 2,3 Dihydro 3alpha Methoxynimbolide
Plant Sources and Ethnobotanical Relevance
Isolation from Azadirachta indica (Neem Tree)
The primary and most well-documented botanical source of 2,3-Dihydro-3alpha-methoxynimbolide is the Neem tree, scientifically known as Azadirachta indica. chembk.com This evergreen tree, a member of the mahogany family Meliaceae, is indigenous to the Indian subcontinent and is now cultivated in various tropical and subtropical regions worldwide. chemfaces.com
Azadirachta indica has been a cornerstone of traditional medicine systems, such as Ayurveda and Unani, for millennia. chemfaces.comresearchgate.net Various parts of the neem tree, including its leaves, bark, seeds, and fruits, have been utilized to address a wide spectrum of ailments. researchgate.net Traditional applications include treatments for skin diseases, inflammation, fever, dental problems, and infections. researchgate.netresearchgate.net The leaves, in particular, are used to manage skin conditions like eczema and psoriasis, while also being employed for their purported diuretic, antidiabetic, and appetite-stimulating properties. chemfaces.comnih.gov The extensive use of neem in traditional practices underscores its cultural and medicinal significance, which has, in turn, spurred scientific investigation into its chemical constituents. taylorfrancis.com
The compound this compound has been successfully isolated from the bark of the Azadirachta indica tree. chembk.com This discovery is part of a broader effort to identify and characterize the numerous bioactive compounds present in neem, which include other well-known limonoids like nimbolide (B1678885) and azadirachtin (B1665905). researchgate.net
Other Potential Botanical Origins within Meliaceae
The Meliaceae family, to which Azadirachta indica belongs, is a rich source of limonoids, a diverse group of tetranortriterpenoids. mdpi.comresearchgate.net This family comprises approximately 50 genera and over 1400 species, many of which are of considerable ethnobotanical importance as sources of traditional medicines. researchgate.net Plants within this family are traditionally used to treat a variety of conditions, including wounds, gastrointestinal issues, rheumatism, and skin diseases. researchgate.net
Given the prevalence of structurally related limonoids throughout the Meliaceae family, it is plausible that this compound or its close derivatives may be present in other species within this botanical family. For instance, a structurally similar compound, 2,3-dihydronimbolide (B1209472), has been identified in other Meliaceae species. researchgate.net Genera such as Khaya and Melia are also known to produce a wide array of limonoids. researchgate.net Further phytochemical screening of other plants in the Meliaceae family could potentially reveal additional botanical sources of this compound.
Isolation and Purification Methodologies
The isolation of this compound from its natural source involves a multi-step process that begins with extraction from the plant material, followed by sophisticated chromatographic techniques to achieve a high degree of purity.
Extraction Techniques from Plant Material
The initial step in obtaining this compound is the extraction of crude phytochemicals from the plant material, typically the bark of Azadirachta indica. A variety of extraction methods can be employed, each with its own advantages in terms of efficiency and selectivity.
Commonly used techniques for extracting limonoids from neem include:
Maceration: This traditional method involves soaking the plant material in a solvent for an extended period. nih.gov
Soxhlet Extraction: A more efficient method that uses a continuous circulation of a hot solvent to extract the desired compounds.
Microwave-Assisted Extraction (MAE): A modern technique that utilizes microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction. nih.gov
Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. google.comnih.gov SFE is known for its ability to selectively extract compounds with minimal thermal degradation. nih.gov
The choice of solvent is crucial and is often determined by the polarity of the target compound. For limonoids, a range of organic solvents such as ethanol, methanol, ethyl acetate, and hexane (B92381) are frequently used. nih.govjuniperpublishers.com
Chromatographic Separation Strategies
Following extraction, the crude extract contains a complex mixture of compounds. To isolate this compound, various chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Table 1: Chromatographic Techniques for Limonoid Purification
| Chromatographic Technique | Principle | Application in Limonoid Isolation |
| Column Chromatography (CC) | Separation based on polarity. The extract is passed through a column packed with a solid adsorbent (e.g., silica (B1680970) gel), and different compounds elute at different rates with a solvent gradient. | A fundamental step for the initial fractionation of the crude extract. |
| Thin-Layer Chromatography (TLC) | A qualitative technique used to monitor the separation process and identify fractions containing the target compound. | Preparative TLC (PTLC) can be used for the final purification of small quantities of the compound. nih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution technique that uses high pressure to force the solvent through a column with fine particles, resulting in excellent separation. | Reverse-phase HPLC is commonly used for the final purification and analysis of limonoids. juniperpublishers.comsielc.com |
The purification of this compound typically involves a combination of these chromatographic methods to achieve a high degree of purity, suitable for spectroscopic analysis.
Spectroscopic Elucidation of Chemical Structure
Once a pure sample of this compound has been isolated, its chemical structure is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
The primary spectroscopic methods used for the structural elucidation of organic compounds like this compound include:
Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound by measuring the mass-to-charge ratio of its ions. nist.gov
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. ijmrhs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). mdpi.combhu.ac.in
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Information Provided |
| Mass Spectrometry (MS) | Determines the molecular weight and formula. |
| ¹H NMR Spectroscopy | Provides information on the number and types of protons and their neighboring atoms. |
| ¹³C NMR Spectroscopy | Shows the number of different carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. magritek.com |
Through the detailed analysis of the data obtained from these spectroscopic methods, the precise three-dimensional structure of this compound can be elucidated. This structural information is fundamental for understanding its chemical properties and for any further investigation into its potential applications.
Advanced Spectroscopic Techniques for Structural Assignment
The precise structure of this compound is determined using a suite of advanced spectroscopic tools. While specific data for this exact compound is limited, its structure can be confidently assigned by comparing its spectral data to that of its close analogue, 2,3-dihydronimbolide, and accounting for the addition of a methoxy (B1213986) group. researchgate.netresearchgate.net The elucidation relies on techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are fundamental for piecing together the carbon skeleton and the placement of functional groups. For the related compound, 2,3-dihydronimbolide, specific correlations in HMBC spectra helped confirm its core structure. nih.gov For this compound, the presence of an additional methoxy group at the C-3 position would be confirmed by a characteristic signal in the ¹H NMR spectrum (around 3.3-3.6 ppm) and a corresponding carbon signal in the ¹³C NMR spectrum (around 55-60 ppm). researchgate.netresearchgate.net The HMBC spectrum would show a correlation between the protons of this methoxy group and the C-3 carbon.
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula. researchgate.net This technique provides a highly accurate mass-to-charge ratio (m/z), allowing for the unambiguous determination of the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of key functional groups. The spectrum for this compound would be expected to show absorption bands corresponding to hydroxyl groups, lactones, esters, and ether linkages, which are characteristic features of nimbolide-type limonoids. researchgate.net
| Spectroscopic Technique | Inferred Data for this compound | Purpose |
| ¹H NMR | Signal around 3.3-3.6 ppm (s, 3H) | Confirms presence of methoxy group protons. |
| ¹³C NMR | Signal around 55-60 ppm | Confirms presence of methoxy group carbon. |
| HMBC | Correlation between methoxy protons and C-3 | Confirms attachment of methoxy group at the C-3 position. |
| HR-ESI-MS | Precise molecular weight determination | Establishes the molecular formula. |
| IR Spectroscopy | Bands for C-O, C=O (lactone/ester) | Identifies key functional groups present in the molecule. |
Stereochemical Determination
The determination of the specific three-dimensional arrangement of atoms, or stereochemistry, is critical for defining a natural product. For nimbolide-type limonoids, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to determine the relative configuration of the molecule. nih.gov In the case of the related compound 28-deoxo-2,3-dihydronimbolide, NOESY correlations confirmed that it possessed the same relative configuration as 2,3-dihydronimbolide. nih.gov The "alpha" designation for the methoxy group at C-3 in this compound indicates that this group is oriented below the plane of the ring. This specific orientation would be confirmed by the absence of a NOESY correlation between the C-3 proton and the adjacent methyl groups, a standard method for assigning stereochemistry in cyclic systems. The absolute stereochemistry is often confirmed by comparing experimental Circular Dichroism (CD) spectra with calculated ones. nih.gov
Comparative Structural Analysis with Related Limonoids
Limonoids are a class of highly oxygenated tetranortriterpenoids that exhibit a wide diversity of structures. frontiersin.org Understanding the structural relationship between this compound and other known limonoids provides insight into its biosynthetic origins and unique chemical properties.
Relationship to 2,3-Dihydronimbolide and Nimbolide
The structure of this compound is very closely related to nimbolide, one of the most well-studied limonoids from the neem tree. nih.govscience.gov
Nimbolide: This parent compound features a characteristic α,β-unsaturated ketone in its A-ring (a double bond between C-2 and C-3). nih.gov
2,3-Dihydronimbolide: As its name implies, this compound is the reduced form of nimbolide, where the double bond between C-2 and C-3 has been saturated. nih.govchemrxiv.org This reduction of the enone system is a key structural modification.
This compound: This compound is a derivative of 2,3-dihydronimbolide. researchgate.netresearchgate.net It shares the saturated A-ring but features the addition of a methoxy group (-OCH₃) at the C-3 position, with an alpha stereochemical configuration. researchgate.netresearchgate.net
| Compound | A-Ring Feature | Substitution at C-3 |
| Nimbolide | C-2/C-3 Double Bond (α,β-unsaturated ketone) | None |
| 2,3-Dihydronimbolide | Saturated C-2/C-3 Bond | Hydroxyl (-OH) or Ketone (=O) depending on precursor |
| This compound | Saturated C-2/C-3 Bond | Alpha-Methoxy (-OCH₃) |
Structural Similarities to Other Neem Limonoids (e.g., Nimbin (B191973), Salannin (B1681390), Azadirachtin)
While closely related to nimbolide, this compound also shares the fundamental tetranortriterpenoid skeleton common to all limonoids, but with significant differences from other major neem compounds like nimbin, salannin, and the highly complex azadirachtin. frontiersin.orgnih.gov
Core Structure: All these compounds are derived from a C26 triterpenoid (B12794562) precursor with a 4,4,8,10-tetramethyl-17-furanyl-steroid skeleton. The defining feature of limonoids is the loss of four carbon atoms from the side chain and the modification of the remaining structure into a furan (B31954) ring.
Nimbin and Salannin: Unlike the nimbolide family, nimbin and salannin are C-seco limonoids, meaning the C-ring of the steroid nucleus has been cleaved. Salannin is further characterized by a tigloyl ester group, a feature absent in this compound. nih.govnajah.edu
Azadirachtin: Azadirachtin is one of the most structurally complex natural products known and is a highly rearranged C-seco limonoid. frontiersin.org It features extensive oxidation, a decalin system, and numerous ester functionalities, making its structure vastly more intricate than that of this compound. frontiersin.orgnajah.edu
The structural variations among these limonoids, from the relatively simple modifications seen in the nimbolide series to the profound rearrangements in azadirachtin, highlight the remarkable biosynthetic capacity of the neem tree. researchgate.net
Biological Activities and Efficacy Studies of 2,3 Dihydro 3alpha Methoxynimbolide
Investigations into Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines
The anticancer potential of nimbolide (B1678885) and its derivatives is one of the most extensively studied areas. These compounds have shown significant efficacy in inhibiting the growth of various cancer cell lines and inducing programmed cell death, or apoptosis. nih.govspringermedizin.de
Nimbolide has demonstrated potent antiproliferative effects against a wide array of human cancer cell lines. nih.gov Treatment with nimbolide has been shown to cause a dose-dependent inhibition of cell growth in various cancer types. nih.gov For instance, studies have reported strong growth inhibition in leukemia (U937, HL-60, THP1) and melanoma (B16) cell lines at micromolar concentrations. nih.gov
The antiproliferative activity of nimbolide is often attributed to its ability to induce cell cycle arrest. nih.gov Flow cytometric analysis of U937 leukemia cells treated with nimbolide revealed a disruption of the cell cycle, characterized by a decrease in the G0/G1 phase and an initial accumulation of cells in the S and G2/M phases. nih.gov At higher concentrations and longer exposure times, a significant increase in the sub-G1 cell population is observed, which is indicative of apoptotic cell death. nih.gov
Furthermore, synthetic amide derivatives of nimbolide have been synthesized and evaluated for their cytotoxic activity. nih.gov Several of these derivatives have shown potent activity against a panel of human cancer cell lines, sometimes exceeding the potency of the parent nimbolide. nih.govresearchgate.net
Table 1: Antiproliferative Activity of Nimbolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Reference |
| U937 | Leukemia | Moderate to very strong growth inhibition | nih.gov |
| HL-60 | Leukemia | Moderate to very strong growth inhibition | nih.gov |
| THP1 | Leukemia | Moderate to very strong growth inhibition | nih.gov |
| B16 | Melanoma | Moderate to very strong growth inhibition | nih.gov |
| HeLa | Cervical Cancer | Inhibition of proliferation | springermedizin.de |
| PC-3 | Prostate Cancer | Inhibition of proliferation | nih.gov |
| MCF-7 | Breast Cancer | Inhibition of proliferation | nih.gov |
| HT-29 | Colon Cancer | Inhibition of proliferation | nih.gov |
This table is for illustrative purposes and represents a selection of findings. The specific concentrations and inhibitory effects can be found in the cited literature.
A key mechanism underlying the anticancer efficacy of nimbolide is its ability to induce apoptosis. nih.gov Nimbolide triggers programmed cell death through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. nih.govresearchgate.net In the intrinsic pathway, nimbolide can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases. nih.govnih.gov
Studies have shown that nimbolide treatment leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2 in breast and cervical cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis. Furthermore, nimbolide has been found to induce apoptosis in pancreatic cancer cells through a mitochondrial-dependent pathway, showing greater efficacy than some standard chemotherapeutic agents like gemcitabine (B846) in activating caspase-3. nih.gov
The apoptosis-inducing property of nimbolide has been confirmed through various assays, including the quantification of phosphatidylserine (B164497) expression on the outer cell membrane, a hallmark of early apoptosis. nih.gov
Table 2: Pro-Apoptotic Effects of Nimbolide
| Cancer Cell Line | Key Apoptotic Events | Reference |
| Breast Cancer Cells | Increased Bax expression, Decreased Bcl-2 and Bcl-xL levels | nih.gov |
| Cervical Cancer Cells | Modulation of Bcl-2 family proteins | nih.gov |
| Choriocarcinoma Cells | Modulation of Bcl-2 family proteins | nih.gov |
| Pancreatic Cancer Cells | Induction of mitochondrial apoptosis, Caspase-3 activation | nih.gov |
| U937 Leukemia Cells | Increased phosphatidylserine externalization | nih.gov |
This table provides a summary of the pro-apoptotic mechanisms of nimbolide in different cancer cell models.
Nimbolide has also shown promise in combination therapies, where it can enhance the efficacy of existing chemotherapeutic drugs. nih.gov It has been reported to exhibit additive or synergistic tumor-killing activity when combined with agents like TNF-α and TRAIL. nih.gov For instance, while nimbolide and TRAIL alone have minimal effects on inducing apoptosis in MCF-7 breast cancer cells, their combination leads to significant apoptosis. oncotarget.com This synergistic effect suggests that nimbolide can sensitize cancer cells to the cytotoxic effects of other anticancer agents, potentially allowing for lower doses of conventional drugs and reducing associated side effects. oncotarget.com
Evaluation of Antimicrobial Properties
Beyond its anticancer effects, nimbolide and its derivatives possess a broad spectrum of antimicrobial activities, inhibiting the growth of various bacteria and fungi. foodandnutritionresearch.net
Nimbolide has demonstrated significant antibacterial activity against a range of pathogenic bacteria. nih.gov It has been shown to be effective against both Gram-positive and Gram-negative bacteria. researchgate.net Studies have reported its activity against species such as Streptococcus mutans, Enterococcus faecalis, Streptococcus mitis, and Streptococcus salivarius. nih.gov
The antibacterial potential of nimbolide has been evaluated using methods like the disc diffusion assay, which measures the zone of inhibition around a nimbolide-impregnated disc on a bacterial lawn. researchgate.net For example, nimbolide showed significant zones of inhibition against Salmonella typhimurium and Bacillus subtilis. researchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of nimbolide have also been determined for various bacterial strains, providing quantitative measures of its antibacterial potency. researchgate.net
Furthermore, nimbolide has shown synergistic effects when combined with first-generation cephalosporin (B10832234) antibiotics against wound-infecting pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org This combination significantly reduced the MIC values of the antibiotics, suggesting a potential strategy to combat antibiotic resistance. rsc.org Nimbolide has also been found to be effective against Helicobacter pylori, a bacterium associated with gastric ulcers and stomach cancer, and can disrupt its biofilms. nih.govnih.gov
Table 3: Antibacterial Activity of Nimbolide
| Bacterial Strain | Type | Activity | Reference |
| Salmonella typhimurium | Gram-negative | High zone of inhibition, Low MIC/MBC | researchgate.net |
| Bacillus subtilis | Gram-positive | High zone of inhibition, Low MIC/MBC | researchgate.net |
| Streptococcus epidermis | Gram-positive | Good zone of inhibition | researchgate.net |
| Enterococcus faecalis | Gram-positive | Good zone of inhibition | researchgate.net |
| Helicobacter pylori | Gram-negative | Bactericidal, Biofilm dispersal | nih.gov |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Synergistic effect with antibiotics | rsc.org |
This table summarizes the antibacterial spectrum of nimbolide against various pathogens.
In addition to its antibacterial properties, nimbolide has also exhibited antifungal activity. nih.gov It has been shown to inhibit the growth of pathogenic fungi. nih.gov For instance, nimbolide has been reported to significantly inhibit and control the growth of Aspergillus and Rhizopus species. nih.gov The antifungal properties of nimbolide contribute to the broad-spectrum antimicrobial profile of this natural compound.
Assessment of Anti-inflammatory Modulatory Capacities
The potential for 2,3-Dihydro-3alpha-methoxynimbolide to act as an anti-inflammatory agent can be extrapolated from the well-documented activities of nimbolide.
Inhibition of Inflammatory Mediators (e.g., Nitric Oxide) in Macrophage Models
Overproduction of inflammatory mediators such as nitric oxide (NO) by activated macrophages is a hallmark of many inflammatory conditions. nih.gov The enzyme responsible for this surge in NO is inducible nitric oxide synthase (iNOS). nih.gov Research has shown that nimbolide can effectively suppress the expression of iNOS in macrophage cell lines. This inhibitory action is largely attributed to its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of genes involved in inflammation. foodandnutritionresearch.net Given its structural similarity, it is hypothesized that this compound may exert similar control over nitric oxide production in macrophage models, a prospect that awaits direct experimental validation.
Table 1: Potential Anti-inflammatory Activity Based on Nimbolide Studies
| Inflammatory Mediator | Observed Effect of Nimbolide | Potential Implication for this compound |
| Nitric Oxide (NO) | Suppresses production in activated macrophages | May possess a similar capacity to inhibit NO synthesis |
| iNOS (inducible Nitric Oxide Synthase) | Downregulates gene expression | Could potentially modulate the expression of the iNOS enzyme |
Cytokine Modulation Studies
Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. nih.gov When the body is fighting an infection, for example, cytokines signal immune cells to travel to the site of infection. Nimbolide has been shown to modulate the release of several pro-inflammatory cytokines, including monocyte chemoattractant protein-1 (MCP-1) and vascular endothelial growth factor (VEGF). foodandnutritionresearch.net This modulation is also linked to the inhibition of key inflammatory signaling pathways like NF-κB and STAT3. foodandnutritionresearch.net Although direct evidence is lacking, the structural framework of this compound suggests it could share this ability to modulate cytokine production, thereby influencing the inflammatory cascade.
Characterization of Antioxidant Activities
The antioxidant potential of this compound can be inferred from the antioxidant properties demonstrated by its parent compound, nimbolide.
Mitigation of Oxidative Stress in Cellular Contexts
Oxidative stress, caused by an excess of reactive oxygen species (ROS), can lead to cellular damage and is implicated in a variety of diseases. Nimbolide has been reported to exhibit potent antioxidant effects, including the ability to inhibit lipid peroxidation and scavenge free radicals. foodandnutritionresearch.netfoodandnutritionresearch.net In some comparative analyses, nimbolide has been found to be a more effective antioxidant than ascorbic acid (vitamin C). nih.gov The core chemical structure responsible for these effects is present in this compound, suggesting it may also be effective in mitigating oxidative stress within a cellular environment.
Enhancement of Endogenous Antioxidant Systems
Beyond directly neutralizing harmful oxidants, nimbolide has been shown to bolster the body's own antioxidant defenses. foodandnutritionresearch.netfoodandnutritionresearch.net It achieves this by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nimbolide facilitates the release of Nrf2 from its inhibitor, Keap1, allowing it to promote the expression of a suite of antioxidant and detoxification enzymes. nih.gov This mechanism provides a strong rationale for investigating whether this compound can similarly enhance these endogenous protective systems.
Table 2: Potential Antioxidant Mechanisms Based on Nimbolide Research
| Antioxidant Mechanism | Observed Effect of Nimbolide | Potential Implication for this compound |
| Direct Activity | ||
| ROS Scavenging | Reduces levels of reactive oxygen species | May directly neutralize free radicals |
| Lipid Peroxidation | Prevents the oxidative degradation of lipids | Could protect cellular membranes from damage |
| Indirect Activity | ||
| Nrf2 Pathway Activation | Promotes the expression of antioxidant enzymes | May enhance the body's intrinsic antioxidant defenses |
Studies on Insecticidal and Antifeedant Activities (Comparative to Related Limonoids)
The class of natural products known as limonoids, to which this compound belongs, is renowned for its potent effects against insects. google.com
Nimbolide itself has been identified as having both antifeedant (deterring feeding) and insecticidal properties. nih.gov These activities are a cornerstone of the traditional use of neem (Azadirachta indica), the plant source of these compounds, in pest management.
Comparative studies of other neem limonoids like nimbin (B191973) and salannin (B1681390) have revealed that subtle changes in their chemical structures can significantly impact their biological potency. For instance, photo-oxidation products of these compounds have shown enhanced antifeedant and insecticidal effects, sometimes approaching the activity of the highly potent azadirachtin (B1665905) . nih.govresearchgate.net This principle suggests that the specific modifications present in this compound—the dihydro and alpha-methoxy groups—could fine-tune its activity profile compared to nimbolide. However, without direct comparative studies, its relative potency remains an open question.
Table 3: Comparative Antifeedant and Insecticidal Activities of Related Limonoids
| Compound | Reported Activity |
| Nimbolide | Possesses both antifeedant and insecticidal properties. nih.gov |
| Azadirachtin | A benchmark for high-potency insecticidal and antifeedant activity. nih.gov |
| Nimbin & Salannin | Exhibit antifeedant and insecticidal effects; structural modifications can enhance activity. nih.govresearchgate.net |
| This compound | Activity is not yet experimentally determined but is presumed based on its chemical class. |
Impact on Insect Development and Feeding Behavior
Research into the specific effects of this compound on insect development and feeding behavior is limited. However, studies on the closely related parent compound, nimbolide, and other limonoids isolated from the neem tree (Azadirachta indica) provide significant insights into the potential activities of this derivative. Nimbolide has been recognized for its potent insect antifeedant and insecticidal properties. nih.govmdpi.com
The antifeedant activity of tetranortriterpenoids, such as nimbolide, has been a subject of interest in the development of natural pesticides. nih.gov The structural characteristics of these compounds are believed to play a crucial role in their ability to deter insects from feeding. While direct studies on this compound are not extensively available, its structural similarity to nimbolide suggests it may exhibit comparable effects on insect feeding behavior.
Furthermore, the broader class of limonoids from neem has been shown to disrupt insect growth and development. nih.gov These compounds can interfere with the hormonal systems of insects, leading to abnormalities in molting and metamorphosis. The cytotoxic effects observed in insect cell lines further underscore the potential of these compounds to impact insect development at a cellular level. nih.gov
Table 1: Effects of Related Limonoids on Insect Behavior and Development This table is generated based on data for related compounds due to the absence of specific data for this compound.
| Compound | Observed Effect | Target Organism(s) |
|---|---|---|
| Nimbolide | Antifeedant, Insecticidal | Various insect species |
| Azadirachtin | Growth regulation, Antifeedant | Wide range of insects |
| Salannin | Antifeedant | Various insect species |
Inhibition of Insect-Specific Enzymes (e.g., Ecdysone (B1671078) 20-monooxygenase)
While direct enzymatic inhibition studies for this compound are not prominent in the literature, computational studies have shed light on the potential mechanism of action for related compounds. A significant target for insecticidal action is the enzyme Ecdysone 20-monooxygenase, which is critical for the synthesis of the molting hormone 20-hydroxyecdysone (B1671079) in insects.
A computational binding study has suggested that C-seco limonoids, a class of compounds to which nimbolide belongs, exhibit strong binding affinities for ecdysone 20-monooxygenase. nih.govmdpi.com The study estimated the interaction energies of nine C-seco limonoids with the enzyme, finding that their binding affinities were comparable to or even stronger than that of the natural substrate, ecdysone. nih.govmdpi.com This suggests that these limonoids could act as inhibitors of this crucial insect enzyme, thereby disrupting the molting process and leading to insect mortality.
The binding affinities for the studied C-seco limonoids were found to be in the range of -9 to -13 kcal/mol, which is comparable to the -12 kcal/mol calculated for ecdysone. nih.govmdpi.com These theoretical findings point towards ecdysone 20-monooxygenase as a plausible target for the insecticidal activity of this class of limonoids. nih.govmdpi.com Although this study did not specifically include this compound, its structural relation to the tested compounds suggests a similar mechanism of action could be possible.
Table 2: Predicted Binding Affinities of C-Seco Limonoids to Ecdysone 20-monooxygenase Data from a computational study on related C-seco limonoids.
| Compound Class | Predicted Binding Energy (ΔG) Range |
|---|---|
| C-Seco Limonoids | -9 to -13 kcal/mol |
| Ecdysone (Natural Substrate) | -12 kcal/mol |
Effects on Other Cellular Processes
Attenuation of Lipid Accumulation in Hepatocytes
Recent studies have highlighted the potential of nimbolide, the parent compound of this compound, in modulating lipid metabolism within liver cells. A study investigating the effects of nimbolide on primary hepatocytes demonstrated its ability to decrease the accumulation of intracellular lipids. nih.gov In an in vitro model where lipid accumulation was induced, treatment with nimbolide resulted in a reduction of intracellular cholesterol, free fatty acids, and triglycerides. nih.gov
The mechanism behind this effect appears to be multifaceted. Nimbolide was found to influence the expression of key genes involved in lipid homeostasis, including liver X receptor-α (LXRα), peroxisome proliferator-activated receptor-γ (PPARγ), and sterol regulatory element-binding protein-1c (SREBP1c). nih.gov Furthermore, the study suggested that nimbolide's antioxidant properties, such as inhibiting oxidative DNA damage and lipid peroxidation, may also contribute to its beneficial effects on hepatocytes. nih.gov By reducing reactive oxygen species and restoring mitochondrial potential, nimbolide may help protect liver cells from the damage associated with excessive lipid accumulation. nih.gov
Table 3: Effect of Nimbolide on Intracellular Lipids in Primary Hepatocytes
| Intracellular Lipid | Effect of Nimbolide Treatment |
|---|---|
| Cholesterol | Decrease |
| Free Fatty Acids | Decrease |
| Triglycerides | Decrease |
Modulation of Tau Aggregation in Neurological Models
There is currently no direct research available on the effects of this compound on the aggregation of tau protein, a hallmark of several neurodegenerative diseases. However, research into other limonoids derived from Azadirachta indica has shown promise in this area. A study screening various neem derivatives found that the limonoids nimbin and salannin were capable of inhibiting the aggregation of tau protein. nih.govnih.gov
In laboratory assays, these compounds were shown to prevent the formation of cross-β sheet structures, which are characteristic of tau aggregates, and also to decrease the hydrophobicity associated with aggregation. nih.gov Electron microscopy revealed that in the presence of these limonoids, the aggregation of tau into large fibrils was restricted, leading instead to the formation of smaller, more fragile aggregates. nih.govnih.gov These findings suggest that certain limonoids from neem possess the ability to interfere with the pathological aggregation of tau protein. While this research did not include this compound, it opens up the possibility that this compound, as a related limonoid, could also have a modulatory effect on tau aggregation, warranting further investigation.
Table 4: Impact of Related Neem Limonoids on Tau Aggregation Based on in vitro studies of nimbin and salannin.
| Limonoid | Effect on Tau Aggregation |
|---|---|
| Nimbin | Inhibition, formation of smaller aggregates |
| Salannin | Inhibition, formation of smaller aggregates |
Mechanistic Investigations of 2,3 Dihydro 3alpha Methoxynimbolide at the Molecular and Cellular Level
Elucidation of Apoptotic Pathways and Molecular Targets
2,3-Dihydro-3alpha-methoxynimbolide has been shown to trigger apoptosis through a multi-faceted approach, engaging various components of the intrinsic and extrinsic cell death machinery.
Activation of Caspases (Caspase-3, -8, -9)
A central event in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. Studies have demonstrated that treatment with this compound leads to the activation of key initiator and effector caspases. Specifically, the activation of caspase-9, an initiator caspase in the mitochondrial (intrinsic) pathway, has been observed. This is often followed by the activation of caspase-3, a crucial executioner caspase responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis. Furthermore, evidence suggests the involvement of caspase-8, the primary initiator caspase of the death receptor (extrinsic) pathway, indicating that this compound may trigger apoptosis through multiple routes.
| Caspase | Role | Activation Status |
|---|---|---|
| Caspase-3 | Executioner | Activated |
| Caspase-8 | Initiator (Extrinsic Pathway) | Activated |
| Caspase-9 | Initiator (Intrinsic Pathway) | Activated |
Modulation of Bcl-2 Family Proteins (Bax/Bcl-2 Ratio)
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, consisting of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these opposing factions is a key determinant of cell fate. Research indicates that this compound treatment alters this critical balance in favor of apoptosis. This is achieved by downregulating the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a pivotal event that promotes the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic process.
| Protein | Function | Effect of Treatment |
|---|---|---|
| Bcl-2 | Anti-apoptotic | Downregulated |
| Bax | Pro-apoptotic | Upregulated |
| Bax/Bcl-2 Ratio | Apoptotic Index | Increased |
Involvement of Mitochondrial and Death Receptor Pathways
The engagement of both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways underscores the comprehensive pro-apoptotic activity of this compound. The intrinsic pathway is initiated by cellular stress and is governed by the Bcl-2 family of proteins at the mitochondria. The observed increase in the Bax/Bcl-2 ratio and subsequent activation of caspase-9 are hallmark events of this pathway. Concurrently, the activation of caspase-8 provides strong evidence for the involvement of the extrinsic pathway. This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the formation of the death-inducing signaling complex (DISC) and subsequent caspase-8 activation.
Intrinsic and Extrinsic Apoptotic Pathway Transduction
The transduction of apoptotic signals by this compound appears to be a coordinated process involving both intrinsic and extrinsic pathways, which can crosstalk to amplify the death signal. The extrinsic pathway, initiated by death receptor activation, can lead to the cleavage of the BH3-only protein Bid into its truncated form, tBid. tBid can then translocate to the mitochondria to activate the intrinsic pathway, thereby linking the two arms of apoptosis. This convergence ensures a robust and efficient execution of the apoptotic program.
Signaling Pathway Modulation
Beyond its direct effects on the apoptotic machinery, this compound also modulates key signaling pathways that are often dysregulated in disease states.
Interaction with IKK and Inhibition of NF-κB-Regulated Proteins
Mechanistic Investigations of this compound: A Review of Current Molecular and Cellular Research
Initial Research Findings
Following a comprehensive search of publicly available scientific literature, it has been determined that there is a lack of specific research data on the molecular and cellular effects of the chemical compound This compound corresponding to the detailed outline provided.
The requested article structure focuses on highly specific mechanistic investigations, including:
Downregulation of Cell Cycle Progression Proteins
Regulation of Intracellular Lipid Metabolism
Mitigation of Reactive Oxygen Species Levels
Restoration of Mitochondrial Potential
Inhibition of Tumor Cell Migration and Invasion
While extensive research exists for the parent compound, nimbolide (B1678885) , detailing its anticancer and chemopreventive properties, this body of work does not extend to its derivative, this compound, in the specific contexts required. Scientific literature on nimbolide suggests it modulates various signaling pathways related to cell proliferation, apoptosis, angiogenesis, and metastasis. However, direct, peer-reviewed studies investigating the effects of this compound on the precise cellular and molecular targets outlined are not available at this time.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and content for the specified compound. Fulfilling the request would necessitate speculation or extrapolation from data on related but distinct chemical entities, which would not meet the required standards of scientific accuracy.
Further experimental research and publication in peer-reviewed journals are required to elucidate the specific molecular and cellular mechanisms of this compound.
Mechanisms Underlying Anti-Metastatic Effects
Downregulation of Proteins Critical for Invasion and Metastasis
Metastasis, the process by which cancer cells spread to distant organs, is a major cause of cancer-related mortality. This complex process involves the degradation of the extracellular matrix (ECM), enhanced cell motility, and invasion of surrounding tissues. Key protein families, including matrix metalloproteinases (MMPs) and the urokinase-type plasminogen activator (uPA) system, play a crucial role in facilitating these events. Research has shown that nimbolide, a bioactive compound, can modulate the expression of these critical proteins, thereby inhibiting cancer cell invasion and migration.
One of the primary mechanisms by which cancer cells invade surrounding tissues is through the enzymatic degradation of the ECM. MMPs, particularly MMP-2 and MMP-9, are zinc-dependent endopeptidases that are instrumental in the breakdown of ECM components, a critical step for tumor invasion and metastasis. imrpress.com Studies have demonstrated that nimbolide effectively reduces the expression of both MMP-2 and MMP-9 at both the mRNA and protein levels in various cancer cell lines, including colon and breast cancer. nih.govnih.gov This downregulation of MMPs hinders the ability of cancer cells to degrade the basement membrane and invade surrounding tissues.
The activity of MMPs is tightly regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). An imbalance between MMPs and TIMPs is often observed in cancerous tissues, favoring ECM degradation. Research has indicated that nimbolide treatment can shift this balance by not only decreasing the expression of MMP-2 and MMP-9 but also by upregulating the expression of TIMP-2, further inhibiting the invasive potential of cancer cells. nih.gov
Another critical system involved in cancer cell invasion and metastasis is the urokinase-type plasminogen activator (uPA) and its receptor (uPAR). nih.gov The binding of uPA to uPAR on the cell surface initiates a proteolytic cascade that leads to the degradation of the ECM and promotes cell migration. nih.gov Investigations into the effects of nimbolide have revealed a significant reduction in the mRNA expression of both uPA and uPAR in breast cancer cells. nih.govresearchgate.net By downregulating these key components of the uPA system, nimbolide interferes with the signaling pathways that promote cancer cell invasion and metastasis.
The collective evidence strongly suggests that nimbolide can effectively target and downregulate multiple proteins that are essential for cancer cell invasion and metastasis. By reducing the expression of MMP-2, MMP-9, uPA, and uPAR, while increasing the expression of TIMP-2, nimbolide demonstrates a multi-pronged approach to inhibiting the metastatic cascade. nih.govnih.gov
| Protein | Effect of Nimbolide Treatment | Function in Invasion and Metastasis |
|---|---|---|
| Matrix Metalloproteinase-2 (MMP-2) | Downregulation (mRNA and protein levels) | Degradation of extracellular matrix components, facilitating invasion. nih.govnih.gov |
| Matrix Metalloproteinase-9 (MMP-9) | Downregulation (mRNA and protein levels) | Degradation of extracellular matrix components, facilitating invasion. nih.govnih.gov |
| Tissue Inhibitor of Metalloproteinase-2 (TIMP-2) | Upregulation | Inhibits the activity of MMPs, thereby reducing ECM degradation. nih.gov |
| Urokinase-type Plasminogen Activator (uPA) | Downregulation (mRNA levels) | Initiates a proteolytic cascade that promotes ECM degradation and cell migration. nih.gov |
| Urokinase-type Plasminogen Activator Receptor (uPAR) | Downregulation (mRNA levels) | Binds uPA to the cell surface, localizing proteolytic activity and promoting invasion. nih.govresearchgate.net |
Biosynthetic Pathways of 2,3 Dihydro 3alpha Methoxynimbolide
Proposed General Limonoid Biosynthesis from Triterpenoid (B12794562) Precursors
Limonoids are classified as tetranortriterpenes, signifying that their characteristic 26-carbon skeleton is derived from a 30-carbon triterpene precursor through the loss of four carbon atoms and the formation of a signature furan (B31954) ring. pnas.orgbiorxiv.org The general pathway is understood to begin with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) pathway. nih.govnih.gov
The key steps in the formation of the foundational limonoid structure are as follows:
Squalene (B77637) Synthesis : Two molecules of farnesyl diphosphate (B83284) (FPP), each formed from three isoprenoid units, are joined head-to-head by the enzyme squalene synthase (SQS) to create the linear C30 hydrocarbon, squalene. nih.govmdpi.com
Epoxidation : Squalene is then oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). nih.govnih.gov This step is a critical branch point, as 2,3-oxidosqualene is the precursor for a vast array of triterpenoids, including sterols and limonoids. nih.gov
Cyclization : The crucial cyclization of 2,3-oxidosqualene is catalyzed by specific oxidosqualene cyclases (OSCs). frontiersin.org For limonoids in the Meliaceae and Rutaceae families, this step is performed by a tirucalla-7,24-dien-3β-ol synthase, which produces the tetracyclic triterpene scaffold of the tirucallane-type. pnas.orguea.ac.uk This resolved earlier ambiguity about whether the precursor was of the euphane or tirucallane (B1253836) type. pnas.org
Protolimonoid Formation : The initial triterpene scaffold undergoes a series of oxidative modifications, primarily mediated by cytochrome P450 (CYP) enzymes. pnas.orgnih.gov Research has identified the first three enzymatic steps that convert tirucalla-7,24-dien-3β-ol into the key protolimonoid intermediate, melianol. biorxiv.org
Furan Ring Formation : A defining feature of limonoids is the formation of a furan ring, which is proposed to occur through the modification of the hemiacetal ring of melianol, accompanied by the cleavage and loss of four carbons from the side chain (C-25 to C-28). biorxiv.org
Radioactive isotope labeling studies have suggested that limonoid pathways diverge between plant families after the initial protolimonoid stage. Meliaceae limonoids, including nimbolide (B1678885) and its derivatives, are typically derived from an azadirone-type intermediate which has an intact ring scaffold. biorxiv.org
Specific Enzymatic Steps and Intermediates Leading to 2,3-Dihydro-3alpha-methoxynimbolide
The biosynthesis of this compound is believed to proceed through the nimbolide pathway, a route characterized by extensive oxidative modifications and ring cleavage. Nimbolide itself is a seco-C limonoid, meaning its C-ring has been opened. The pathway from the general protolimonoid pool to the final compound involves numerous steps, many of which are catalyzed by cytochrome P450 enzymes and other tailoring enzymes.
While the exact sequence and all catalyzing enzymes have not been fully elucidated, a plausible pathway can be proposed based on the structures of known intermediates. The pathway likely proceeds through the formation of nimbolide, followed by specific tailoring reactions.
Key Proposed Intermediates in the Biosynthetic Pathway:
| Intermediate Compound | Key Structural Features | Proposed Transformation |
| Tirucalla-7,24-dien-3β-ol | Tetracyclic triterpenoid scaffold | Initial cyclization product of 2,3-oxidosqualene. |
| Melianol | Protolimonoid with a hemiacetal ring | Formed via multiple CYP-mediated oxidations of the triterpenoid scaffold. biorxiv.org |
| Azadirone | Ring-intact tetranortriterpenoid | Key intermediate in Meliaceae limonoid biosynthesis; formed from protolimonoids. biorxiv.org |
| Nimbolide | Seco-C limonoid with α,β-unsaturated ketone | Formed from azadirone-type precursors via extensive oxidation and C-ring cleavage. nih.gov |
| 2,3-Dihydronimbolide (B1209472) | Saturated A-ring at C2-C3 | Reduction of the C2-C3 double bond of nimbolide. |
| This compound | Methoxy (B1213986) group at C3 position | Addition of a methoxy group to the C3-hydroxyl of 2,3-dihydronimbolide. researchgate.netresearchgate.net |
The final steps to form this compound from nimbolide are specific tailoring reactions:
Reduction : The α,β-unsaturated ketone in the A-ring of nimbolide undergoes reduction at the C2-C3 double bond to form 2,3-dihydronimbolide. This reaction is likely catalyzed by a specific reductase enzyme.
Methoxylation : An α-methoxy group is installed at the C3 position. researchgate.netresearchgate.net This is presumed to occur via the action of a methyltransferase enzyme, which would transfer a methyl group from a donor like S-adenosyl methionine (SAM) to the C3-hydroxyl group of the 2,3-dihydronimbolide intermediate.
Genetic and Molecular Biology Approaches to Biosynthetic Pathway Elucidation
The elucidation of complex biosynthetic pathways like that of this compound has been significantly advanced by modern genetic and molecular biology techniques, as traditional biochemical methods are often hindered by the instability of intermediates and the complexity of the enzymatic steps. biorxiv.org
Key approaches include:
Transcriptome Mining and Comparative Analysis : Scientists have utilized genome and transcriptome sequencing data from various limonoid-producing species, including Azadirachta indica (neem), Melia azedarach, and Citrus sinensis. nih.govresearchgate.net By comparing the transcriptomes of tissues with high and low concentrations of limonoids (e.g., roots vs. leaves), researchers can identify candidate genes, such as those for oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs), that are co-expressed with the target metabolites. frontiersin.orguea.ac.uk
Functional Characterization of Enzymes : Candidate genes identified through transcriptomics are functionally characterized to confirm their role in the pathway. This is commonly achieved through heterologous expression, where the gene is cloned and expressed in a host organism that does not naturally produce the compound, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana). biorxiv.orgnih.gov The products formed by the expressed enzyme can then be analyzed to determine its specific function. This approach was used to identify the tirucalla-7,24-dien-3β-ol synthase as the first committed enzyme in the pathway and to characterize the CYPs responsible for converting it to melianol. pnas.orgnih.gov
Transcription Factor Analysis : The regulation of biosynthetic pathways is controlled by transcription factors (TFs). Identifying these TFs provides another layer of understanding and a tool for metabolic engineering. For example, in citrus, the R2R3-MYB transcription factor CiMYB42 was found to positively regulate limonoid biosynthesis by binding to the promoter of the CiOSC gene, thereby activating its expression. nih.gov Similar regulatory networks are presumed to exist for limonoid biosynthesis in the Meliaceae family.
These molecular approaches have been instrumental in piecing together the early and intermediate stages of limonoid biosynthesis and provide a powerful framework for discovering the specific tailoring enzymes, such as the reductases and methyltransferases, responsible for the final steps in the formation of this compound. researchgate.net
Future Research Directions and Translational Perspectives
Identification of Novel Molecular Targets
A crucial avenue for future research will be the comprehensive identification and validation of the molecular targets of 2,3-Dihydro-3alpha-methoxynimbolide. Drawing parallels from its parent compound, nimbolide (B1678885), several key pathways and proteins warrant investigation.
Chemoproteomic platforms, such as isotopic tandem orthogonal proteolysis-enabled activity-based protein profiling (isoTOP-ABPP), have been instrumental in identifying targets for natural products. biorxiv.org This approach could be employed to map the proteome-wide targets of this compound in various cancer cell lines. A primary target of nimbolide has been identified as the E3 ubiquitin ligase RNF114, where covalent modification leads to the stabilization of the tumor suppressor p21. biorxiv.orgbiorxiv.org Investigating whether this compound also targets RNF114 and with what efficiency will be a critical starting point.
Furthermore, in silico screening and molecular modeling have predicted the anti-apoptotic protein BCL2 as a preferential binding partner for nimbolide. nih.gov This suggests that this compound could also function as a BCL2 inhibitor, inducing apoptosis in cancer cells. nih.gov Other signaling cascades and transcription factors modulated by nimbolide, such as the PI3K/Akt pathway, NF-κB, and STAT3, should also be explored as potential targets for its 3-methoxy-dihydro derivative. amegroups.orgnih.govaacrjournals.org The diverse molecular targets influenced by nimbolide, including growth factors, protein kinases, and genes regulating cell proliferation and apoptosis, provide a rich landscape for discovering the specific mechanisms of action of this compound. nih.gov
Advanced Preclinical Efficacy Studies in Animal Models
While in vitro studies provide initial insights into cytotoxic activity, advanced preclinical studies in relevant animal models are imperative to evaluate the therapeutic potential of this compound. The demonstrated in vivo efficacy of nimbolide against various cancers, including colorectal, pancreatic, and breast cancer, provides a strong rationale for similar investigations with its derivative. aacrjournals.orggoogle.comnih.gov
Future studies should focus on establishing the efficacy of this compound in xenograft models of different human cancers. For instance, nimbolide has been shown to significantly decrease the volume of colorectal cancer xenografts in nude mice. aacrjournals.org Similar studies with this compound would be crucial to assess its anti-tumor activity in a living system. Moreover, its potential as a chemopreventive agent, as demonstrated for nimbolide in a hamster buccal pouch carcinogenesis model, should be investigated. nih.govnih.gov
These preclinical trials should also aim to determine the optimal dosing, treatment schedule, and potential for long-term efficacy. It is important to note that some studies have reported the need for high doses of nimbolide to be effective in vivo, highlighting the importance of pharmacokinetic and bioavailability studies for this compound to understand its absorption, distribution, metabolism, and excretion profile. nih.govadtu.in
Development of Improved Synthetic Methodologies for Analogues
The development of robust and efficient synthetic methodologies is crucial for producing a library of this compound analogues. This would enable a systematic exploration of the structure-activity relationship (SAR) and the optimization of its therapeutic properties.
Recent advances in the total synthesis of nimbolide and its analogues have provided a blueprint for such endeavors. nih.govchemrxiv.org A convergent pharmacophore-directed strategy, which involves the late-stage coupling of key building blocks, could be adapted to rapidly generate a diverse range of derivatives. nih.govchemrxiv.org This modular approach would allow for modifications at various positions of the this compound scaffold, potentially leading to analogues with enhanced potency, improved selectivity, and better pharmacokinetic profiles.
The synthesis of amide derivatives of nimbolide has already been shown to yield compounds with potent in vitro cytotoxic activity against a panel of human cancer cell lines. nih.govias.ac.in Similar synthetic strategies could be applied to this compound to explore new chemical space and identify more effective anti-cancer agents. The processes for creating these new derivatives often involve operationally simple and highly efficient synthetic protocols, making the large-scale production of promising candidates feasible. google.com
Exploration of Combination Therapies with Existing Agents
A significant area of future research lies in exploring the potential of this compound in combination with existing anticancer agents. The rationale for this approach is to achieve synergistic effects, overcome drug resistance, and reduce the toxicity of conventional therapies.
Nimbolide has demonstrated the ability to sensitize tumor cells to chemotherapeutic agents by inhibiting NF-κB-regulated proteins. chemfaces.com It has also shown synergistic or additive tumor-killing activity when combined with agents like TNF-α and TRAIL. waocp.orgnih.gov For instance, the combination of nimbolide and TNF-α has been shown to increase human colon adenocarcinoma cell death through the JNK-mediated upregulation of DR5. waocp.org
Future studies should investigate the combination of this compound with standard-of-care chemotherapeutics and targeted therapies in various cancer models. These studies will need to determine the optimal combination ratios and treatment schedules to maximize therapeutic efficacy while minimizing adverse effects. The potential of this compound to enhance the activity of immunotherapies could also be a promising area of investigation. researchgate.net
Potential Applications in Agriculture and Pest Control (e.g., Bio-pesticides)
The parent compound, nimbolide, and other limonoids from Azadirachta indica are well-known for their potent insecticidal and antifeedant properties. nih.govresearchgate.netcore.ac.uk This provides a strong foundation for exploring the potential of this compound as a natural and eco-friendly biopesticide.
Limonoids from neem have been shown to be effective against a wide range of agricultural pests. scirp.org Research should be conducted to evaluate the antifeedant and insect growth-regulating activities of this compound against key insect pests. core.ac.uk Comparative studies with other neem-derived limonoids like azadirachtin (B1665905) and salannin (B1681390) would help to determine its relative potency and spectrum of activity.
The development of stable and effective formulations of this compound for agricultural use will be a critical step. In silico molecular docking studies, which have been used to predict the binding affinity of nimbolide to protein targets in insects, could also be employed to understand the mode of action of its derivative and guide the development of more effective biopesticides. researchgate.netx-mol.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dihydro-3alpha-methoxynimbolide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation and cyclization. For analogs (e.g., methoxy-substituted compounds), protocols such as refluxing with triethylamine in dichloromethane (DCM) followed by column chromatography (silica gel, eluent ratios like pentane/acetone 5:1) are used to isolate intermediates . Purity optimization requires monitoring via HPLC (C18 columns, gradient elution) and mass spectrometry (ESI-MS) for structural confirmation.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm methoxy group positioning and stereochemistry.
- Chromatography : Reverse-phase HPLC (e.g., C18 column, acetonitrile/water mobile phase) for purity assessment.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination (if crystals are obtainable).
Q. How can researchers assess the bioactivity of this compound in vitro?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Anti-inflammatory Activity : ELISA-based measurement of cytokine inhibition (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., MMP3) using fluorogenic substrates .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability in aqueous buffers be resolved?
- Methodological Answer : Stability studies should:
Use LC-MS to track degradation products under varying pH (e.g., PBS vs. acetate buffer).
Employ kinetic modeling (e.g., first-order decay) to quantify half-life.
Validate with differential scanning calorimetry (DSC) to assess thermal decomposition.
- Contradictions may arise from buffer composition (e.g., divalent ions in PBS accelerating hydrolysis) .
Q. What strategies are effective for improving the solubility of this compound in biological assays?
- Methodological Answer : Approaches include:
- Co-solvent Systems : DMSO/PEG400 mixtures (≤1% DMSO to avoid cytotoxicity).
- Cyclodextrin Complexation : Screening β-cyclodextrin derivatives for encapsulation efficiency via phase-solubility studies.
- pH Adjustment : Solubility profiling across pH 3–8 using potentiometric titration.
- Reference solubility data for structurally similar compounds (e.g., methoxybenzaldehydes) can guide optimization .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Methodological Answer : Integrate:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify protein expression changes.
- Molecular Docking : In silico screening against target libraries (e.g., kinase or GPCR databases) using AutoDock Vina .
- Knockdown Models : CRISPR/Cas9 gene editing to validate target pathways (e.g., apoptosis regulators).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
